molecular formula C22H23NO3 B2636227 6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one CAS No. 859125-61-4

6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one

Cat. No.: B2636227
CAS No.: 859125-61-4
M. Wt: 349.43
InChI Key: NWVXZCNZCSPGAR-UHFFFAOYSA-N
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Description

6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a phenyl group, and a piperidine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the piperidine moiety: The piperidine moiety can be introduced through a Mannich reaction, where the chromen-2-one derivative is reacted with formaldehyde and 4-methylpiperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine moiety can be substituted with other amines through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a chromen-2-one derivative with a carbonyl group.

    Reduction: Formation of a chromen-2-one derivative with a hydroxyl group.

    Substitution: Formation of various piperidine-substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one: Lacks the phenyl group, which may affect its biological activity.

    7-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one: The hydroxyl group is positioned differently, potentially altering its reactivity and interactions.

    6-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-7-phenyl-2H-chromen-2-one derivatives: Various derivatives with different substituents on the chromen-2-one core or piperidine moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the phenyl group and piperidine moiety enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-7-9-23(10-8-15)14-17-11-22(25)26-21-13-18(20(24)12-19(17)21)16-5-3-2-4-6-16/h2-6,11-13,15,24H,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVXZCNZCSPGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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